2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine, with the CAS number 91015-90-6, is a bicyclic amine compound characterized by its unique bicyclo[2.2.1]heptane structure. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine can be achieved through several methods, typically involving the reaction of bicyclo[2.2.1]heptane derivatives with amines or other nucleophiles under controlled conditions.
One common method involves the use of bicyclo[2.2.1]heptane-2-carboxylic acid, which can be converted into the corresponding amine by reacting it with isocyanates or through reductive amination processes. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .
The molecular structure of 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine features a bicyclic framework that contributes to its unique properties. The bicyclo[2.2.1]heptane moiety consists of two fused cyclopentane rings.
The compound has a molecular weight of 153.26 g/mol and a molecular formula of C₁₀H₁₉N. Its structural representation can be denoted using SMILES notation: CC(C)(C)N1CC2CCC1C2
.
The compound can participate in various chemical reactions typical for amines, including acylation, alkylation, and condensation reactions. For example, it can react with carbonyl compounds to form imines or with acids to form ammonium salts.
In synthetic applications, the reactivity of 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine may be modulated by altering substituents on the bicyclic framework or by changing reaction conditions such as pH and temperature, which can affect nucleophilicity and steric hindrance during reactions .
The mechanism of action for compounds like 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that compounds derived from bicyclic amines may exhibit biological activity due to their ability to mimic natural substrates or interact with specific binding sites on proteins, potentially influencing pathways related to neurotransmission or metabolic processes .
While specific physical properties such as melting point and boiling point are often not available for this compound, its density is also typically not reported in standard databases.
The chemical properties include solubility in organic solvents and reactivity towards electrophiles due to the presence of the amino group. The compound's stability under various conditions can also be assessed through experimental studies focusing on degradation pathways and reactivity profiles .
Due to its unique structure and properties, 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine has potential applications in:
Research continues to explore its utility in drug design, particularly in creating inhibitors for specific biological targets related to diseases such as cancer or neurodegenerative disorders .
The exploration of norbornane derivatives in pharmaceutical research dates to mid-20th century investigations into rigid chiral templates for asymmetric synthesis and natural product analogs. Early work focused on bicyclo[2.2.1]heptan-2-one (norcamphor) and its reduced amine forms, which served as model systems for studying stereoelectronic effects in nucleophilic addition reactions [4] [6]. The high exo-facial selectivity observed during hydride reduction of the carbonyl group—attributed to steric occlusion by the endo-hydrogens—highlighted the scaffold’s potential for generating enantiomerically defined pharmacophores [4]. This stereochemical predictability facilitated the development of chiral catalysts and resolved amine building blocks like bicyclo[2.2.1]heptan-2-amine (exo-2-aminonorbornane, CAS: 822-98-0), which became commercially accessible for drug discovery programs [3] [6] [10].
Table 1: Key Norbornane Derivatives in Medicinal Chemistry
Compound | CAS Number | Molecular Formula | Role in Drug Discovery |
---|---|---|---|
Bicyclo[2.2.1]heptan-2-amine | 822-98-0 | C₇H₁₃N | Chiral building block for CXCR2 antagonists [6] |
1-Bicyclo[2.2.1]hept-2-ylethanone | 93873 | C₉H₁₄O | Synthetic intermediate for functionalized amines [5] |
1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one | 31683-73-5 | C₁₀H₁₆O | Precursor to sterically hindered amines [2] |
2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine | 91015-90-6 | C₁₀H₁₉N | Tert-amine scaffold with enhanced stereopersistence [8] |
By the 2000s, norbornane-based amines gained traction in targeted therapies, exemplified by bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS: 65481-69-8). This compound emerged as a potent antagonist of the CXC chemokine receptor 2 (CXCR2), a GPCR implicated in neutrophil-mediated inflammation and cancer metastasis [6]. Its rigid structure enabled high-affinity engagement with the receptor’s allosteric pocket, suppressing signal transduction at micromolar concentrations (IC₅₀ ≈ 1–5 µM). Notably, the exo-configured amine hydrochloride salt demonstrated superior aqueous solubility and metabolic stability over flexible alkylamines, underscoring the pharmacokinetic advantages of bicyclic scaffolds [6]. Recent applications extend to SARS-CoV-2 therapeutics, where fused bicyclo[2.2.2]octene derivatives—structurally analogous to norbornanes—serve as core scaffolds for non-covalent inhibitors of the viral 3CLpro main protease [7].
2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine (molecular weight: 153.26 g/mol, C₁₀H₁₉N) integrates two distinct steric elements: the conformationally locked norbornane system and the quaternary carbon center of the propan-2-amine group. The geminal dimethyl substituents flanking the amine impose acute steric compression, effectively shielding the nitrogen lone pair and modulating its basicity (predicted pKₐ ~9.5–10.5) [8]. This contrasts with simpler analogues like bicyclo[2.2.1]heptan-2-amine (CAS: 822-98-0), where the secondary amine remains exposed and more nucleophilic. Consequently, the tert-amine derivative exhibits attenuated hydrogen-bonding capacity, favoring passive membrane diffusion and potentially enhanced blood-brain barrier penetration [6] [8].
Table 2: Steric and Electronic Parameters of Norbornane Amines
Parameter | Bicyclo[2.2.1]heptan-2-amine | 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine |
---|---|---|
Molecular Weight (g/mol) | 111.18 | 153.26 |
Amine Type | Secondary | Tertiary |
logP (Predicted) | 1.2–1.5 | 2.0–2.4 [8] |
H-Bond Donors | 1 | 0 |
Fsp³ | 0.86 | 0.90 [8] |
Steric Occlusion | Moderate (exo-amine) | High (quaternary C + bridge) |
Synthetic routes to this scaffold typically involve reductive amination of ketone precursors. For example, 1-{bicyclo[2.2.1]heptan-2-yl}propan-2-one (CAS: 31683-73-5) undergoes double alkylation via the Leuckart reaction or catalytic hydrogenation under ammonium formate, yielding the tert-amine after hydrolysis [2] [8]. Alternatively, 1-bicyclo[2.2.1]hept-2-ylethanone (PubChem CID: 93873) may serve as a starting point for α-methylation prior to amination [5]. The bridgehead substitution pattern critically influences the spatial orientation of the amine: exo-isomers dominate due to reduced nonbonded interactions with the syn-7 hydrogens, whereas endo-isomers suffer severe steric clashes [4] [6]. Computational analyses (LUMO mapping, steric occupancy plots) confirm preferential reagent approach toward the exo-face during synthesis [4].
In scaffold design, the molecule’s rigidity restricts the amine nitrogen to well-defined spatial coordinates, enabling precise vectorial display of substituents in drug-target interactions. This contrasts with flexible chains in acyclic tert-amines (e.g., N,N-dimethylalkylamines), which sample multiple conformations. When incorporated into pharmacophores, the scaffold may confer:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8